molecular formula C28H29N3O3S2 B2474907 2-[[3-(2-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide CAS No. 380342-31-4

2-[[3-(2-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

Cat. No. B2474907
CAS RN: 380342-31-4
M. Wt: 519.68
InChI Key: CNQUKVMBBBNJFI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups including a methoxyphenyl group, a benzothiolo group, a pyrimidinyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrimidinyl group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of polar functional groups suggests that the compound might be soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities, including pyrimidine and benzothiazole derivatives, have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant analgesic and anti-inflammatory activities. These compounds were screened as cyclooxygenase inhibitors and showed promising results in inhibiting COX-2 selectively, indicating their potential in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antitumor Activities

Another area of research is the investigation of antitumor activities of pyrimidine derivatives. For example, the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. Some of these compounds exhibited activity comparable to that of doxorubicin, a well-known chemotherapy medication, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Antimicrobial and Herbicidal Activities

The synthesis and anti-bacterial screening of novel fused imino pyrimido benzothiazole compounds have demonstrated biological potential, suggesting their use as therapeutic leads for new drug candidates. These compounds were screened for anti-inflammatory and anti-bacterial activities, showing the versatility of pyrimidine and benzothiazole derivatives in addressing various microbial infections (Kale and Mene, 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and cannot be predicted from the compound structure alone .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific data, it’s difficult to predict the safety and hazards associated with this compound .

Future Directions

Future research could focus on synthesizing the compound and studying its physical and chemical properties. If the compound shows promising biological activity, it could be further developed as a potential therapeutic agent .

properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S2/c1-18(2)30(19-11-5-4-6-12-19)24(32)17-35-28-29-26-25(20-13-7-10-16-23(20)36-26)27(33)31(28)21-14-8-9-15-22(21)34-3/h4-6,8-9,11-12,14-15,18H,7,10,13,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQUKVMBBBNJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(2-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

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